molecular formula C10H12N4O2 B196192 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione CAS No. 883455-55-8

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

Cat. No.: B196192
CAS No.: 883455-55-8
M. Wt: 220.23 g/mol
InChI Key: MMIRDFLZTSMUQF-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione is a chemical compound with the molecular formula C10H12N4O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a triazolidine-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with hydrazine hydrate, followed by cyclization with urea. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazolidine-dione derivatives.

Scientific Research Applications

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

  • **4-(Dimethylamino)phenyl)pyridine
  • **4-Dimethylaminoantipyrine
  • **4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine-dione moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of heterocyclic compounds and its potential therapeutic uses .

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-13(2)7-3-5-8(6-4-7)14-9(15)11-12-10(14)16/h3-6H,1-2H3,(H,11,15)(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIRDFLZTSMUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635062
Record name 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883455-55-8
Record name 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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